4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound recognized for its potential biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a unique bicyclic structure that incorporates both pyrazole and pyrimidine moieties. The compound's molecular formula is , and it has a molecular weight of approximately 199.01 g/mol.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1251033-27-8 and has been studied for its pharmacological properties. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure, which contributes to its reactivity and biological activity.
The synthesis of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
In industrial settings, large-scale production may utilize batch reactions optimized for yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly employed to isolate the final product .
The molecular structure of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
The compound features a bromine atom at the fourth position of the pyrazolo ring, contributing to its reactivity and potential biological interactions.
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions:
Typical reagents for substitution reactions include amines and thiols, while oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used in redox reactions .
The primary mechanism of action for 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with CDK2. The compound binds to the ATP site of CDK2, establishing critical hydrogen bonds with amino acid residues such as Leu83. This interaction inhibits the kinase activity of CDK2, leading to cell cycle arrest in various cancer cell lines .
The compound exhibits high gastrointestinal absorption and has a polar surface area (TPSA) of 54.46 Ų, indicating its potential solubility in biological systems .
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is primarily researched for its role as a CDK2 inhibitor, making it a candidate for cancer therapeutics. Its ability to inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) highlights its potential application in oncology .
Regioselective bromination at the C4 position of the pyrazolo[3,4-d]pyrimidine scaffold is critical for accessing 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This specificity is achieved through careful selection of brominating agents, reaction temperatures, and solvent systems. N-Bromosuccinimide (NBS) in dimethylformamide at 0–25°C selectively targets the electron-deficient C4 position, leveraging the inherent electrophilic aromatic substitution preferences of the heterocycle. The 1-methyl group enhances nucleophilicity at adjacent sites, facilitating C4 bromination with >90% regioselectivity [8]. Alternative agents like bromine in acetic acid are less efficient due to competing ring oxidation. Post-bromination, purification employs recrystallization from ethanol/water mixtures or silica gel chromatography, yielding high-purity (>98%) material as confirmed by nuclear magnetic resonance spectroscopy [3] [6]. Challenges include suppressing dibromination byproducts, mitigated through stoichiometric control (1.05 equiv NBS) and reaction monitoring via thin-layer chromatography.
Table 1: Bromination Conditions and Regioselectivity
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) |
---|---|---|---|---|
NBS | Dimethylformamide | 0–25 | 2 | >90 |
Br₂ | Acetic acid | 25 | 4 | 60–75 |
CuBr₂ | Chloroform | Reflux | 12 | <50 |
The C4-bromine in 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as an anchor for palladium-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation. Suzuki–Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%) in toluene/ethanol mixtures afford 4-aryl derivatives in 70–95% yields [4]. Key to success is degassing solvents to prevent protodebromination and using aqueous sodium carbonate (2M) as base. Buchwald–Hartwig aminations with secondary amines like piperidine utilize Pd₂(dba)₃/XPhos systems, yielding 4-amino derivatives while preserving the 1-methyl group [4] [8]. Sonogashira couplings with terminal alkynes require copper(I) iodide co-catalysis in diisopropylamine, tolerating diverse functional groups (ketones, esters). Microwave-assisted protocols (100–120°C, 30 min) enhance efficiency for high-throughput applications [9].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction Type | Catalyst System | Base | Yield Range (%) | Key Applications |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, toluene/EtOH | Na₂CO₃ (aq.) | 70–95 | 4-Aryl drug analogs |
Buchwald–Hartwig | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 65–90 | Kinase inhibitor precursors |
Sonogashira | PdCl₂(PPh₃)₂/CuI | iPr₂NH | 60–85 | Fluorescent probes |
Microwave irradiation drastically accelerates the synthesis and functionalization of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Cyclization of 5-amino-1-methylpyrazole-4-carbonitriles with formamide under microwave conditions (150°C, 20 min) achieves near-quantitative conversion to the pyrazolopyrimidine core, bypassing 8–12-hour conventional heating [10]. Subsequent bromination using NBS in acetonitrile under microwave irradiation (80°C, 10 min) achieves complete conversion with minimized decomposition. For derivatization, SNAr reactions with morpholine in dimethyl sulfoxide at 140°C (5 min) provide 4-morpholinyl products in 92% yield versus 60% under reflux [10]. Continuous-flow microwave reactors further enhance scalability, enabling gram-scale production with >90% purity. Energy consumption analyses confirm 50–70% reductions compared to conventional methods, aligning with green chemistry principles.
Solid-phase synthesis facilitates rapid diversification of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Wang resin-linked precursors undergo regioselective bromination followed by on-resin Suzuki couplings or SNAr reactions. After cleavage with trifluoroacetic acid/dichloromethane, libraries of 4-aryl or 4-amino analogs are obtained in high purity (>85%) without chromatography [5]. Photolabile linker strategies enable light-triggered release for biochemical screening. Automated platforms using phosphoramidite chemistry incorporate this scaffold into oligonucleotides, yielding modified DNA strands with enhanced duplex stability [5] [10]. Critical parameters include swelling kinetics of polystyrene resins in dichloromethane and coupling efficiency monitoring via bromine elemental analysis.
The electron-deficient C4 position undergoes facile SNAr with nitrogen, oxygen, and sulfur nucleophiles. Primary amines (e.g., methylamine, benzylamine) react in dimethyl sulfoxide at 25–60°C without catalysts, displacing bromine within 1–2 hours [8] [9]. Phenoxide ions require elevated temperatures (80–100°C) but enable access to 4-aryloxy derivatives useful as kinase inhibitor intermediates [9]. Thiophenol derivatives exhibit enhanced kinetics due to superior nucleophilicity. Phenoxy leaving groups, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs, provide an orthogonal strategy for sequential functionalization when bromine is reserved for cross-coupling [9]. Computational studies confirm the C4 position’s σ* orbital energy (–0.8 eV) favors concerted addition-elimination mechanisms.
Table 3: Nucleophilic Aromatic Substitution (SNAr) Kinetics
Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Leaving Group Preference |
---|---|---|---|---|---|
Methylamine | Dimethyl sulfoxide | 60 | 1.5 | 95 | Br > Cl > F |
Morpholine | Dimethylformamide | 25 | 0.5 | 98 | Br ≈ Cl |
Sodium phenoxide | Dimethyl sulfoxide | 100 | 3 | 85 | Br > OPh |
Thiophenol | Dimethylformamide | 50 | 1 | 90 | Br > Cl |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7